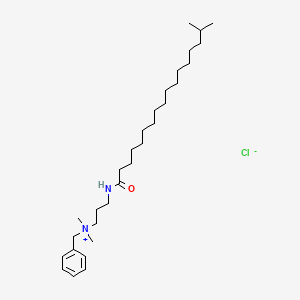

5-Fluoro-2'-deoxy-cytidine-5'-monophosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

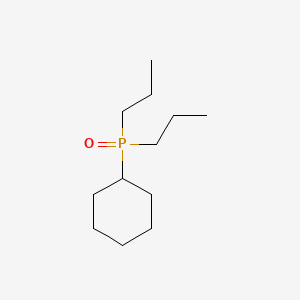

5-Fluoro-2'-deoxy-cytidine-5'-monophosphate, also known as this compound, is a useful research compound. Its molecular formula is C9H13FN3O7P and its molecular weight is 325.19 g/mol. The purity is usually 95%.

The exact mass of the compound [5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 521751. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Novel Dinucleotide Analogs Design

Valiyev et al. (2010) explored the synthesis of novel dinucleotide analogs, including compounds with a structural resemblance to [5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate. This research contributes to the development of new strategies for synthesizing dinucleotide analogs, which are crucial in various biological processes and therapeutic applications (Valiyev et al., 2010).

Advanced Glycation End-Products Formation

Nemet et al. (2006) investigated the formation of advanced glycation end-products (AGEs) by methylglyoxal (MG), highlighting the biochemical transformations involving pyrimidine derivatives similar to the structure of interest. This research aids in understanding the role of such compounds in diabetes and neurodegenerative diseases (Nemet et al., 2006).

Development of CNS Disorder Treatments

Li et al. (2016) focused on the development of treatments for cognitive deficits associated with central nervous system disorders, utilizing compounds structurally similar to the query molecule. Their work emphasizes the therapeutic potential of these compounds in addressing cognitive impairments in diseases like schizophrenia and Alzheimer's (Li et al., 2016).

Anti-Inflammatory Properties

Cottam et al. (1993) explored the synthesis and biological evaluation of analogs related to the query compound, focusing on their anti-inflammatory properties. This is pivotal in developing new therapeutics for inflammatory diseases (Cottam et al., 1993).

Thiamin Pyrophosphate Synthesis

Godoi et al. (2006) described the structure of a key enzyme involved in the biosynthesis of thiamin pyrophosphate, an essential coenzyme. The study of compounds like the query molecule aids in understanding the synthesis of critical components like pyrimidines in biological systems (Godoi et al., 2006).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound [5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate involves the protection of the hydroxyl group on the 3-position of the oxolan ring, followed by the coupling of the protected oxolan with the 4-amino-5-fluoro-2-oxopyrimidine. The resulting intermediate is then deprotected and phosphorylated to yield the final product.", "Starting Materials": [ "3-hydroxyoxolane", "4,4'-dimethoxytrityl chloride", "triethylamine", "4-amino-5-fluoro-2-oxopyrimidine", "diisopropylethylamine", "dichloromethane", "tetrahydrofuran", "diethyl ether", "sodium phosphate monobasic", "sodium phosphate dibasic", "acetic anhydride", "pyridine", "trifluoroacetic acid", "ethanol" ], "Reaction": [ "Protection of the 3-hydroxyl group on the oxolan ring using 4,4'-dimethoxytrityl chloride and triethylamine in dichloromethane", "Coupling of the protected oxolan with 4-amino-5-fluoro-2-oxopyrimidine using diisopropylethylamine and tetrahydrofuran", "Deprotection of the 4,4'-dimethoxytrityl group using trifluoroacetic acid in dichloromethane", "Phosphorylation of the resulting intermediate using a mixture of sodium phosphate monobasic, sodium phosphate dibasic, and acetic anhydride in pyridine", "Purification of the final product using ethanol and diethyl ether" ] } | |

Número CAS |

847-22-3 |

Fórmula molecular |

C9H13FN3O7P |

Peso molecular |

325.19 g/mol |

Nombre IUPAC |

[(2R,3S,5R)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C9H13FN3O7P/c10-4-2-13(9(15)12-8(4)11)7-1-5(14)6(20-7)3-19-21(16,17)18/h2,5-7,14H,1,3H2,(H2,11,12,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 |

Clave InChI |

OPBLKWSMVCXQNV-RRKCRQDMSA-N |

SMILES isomérico |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)F)COP(=O)(O)O)O |

SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)F)COP(=O)(O)O)O |

SMILES canónico |

C1C(C(OC1N2C=C(C(=NC2=O)N)F)COP(=O)(O)O)O |

Secuencia |

N |

Sinónimos |

5-fluoro-2'-deoxycytidine 5'-monophosphate FdCMP |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B1616882.png)

![2-[Bis(carboxymethyl)amino]glutaric acid](/img/structure/B1616889.png)

![Benzenediazonium, 2,5-diethoxy-4-[(4-methylphenyl)thio]-](/img/structure/B1616900.png)